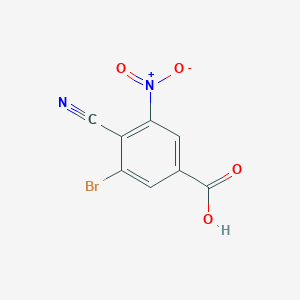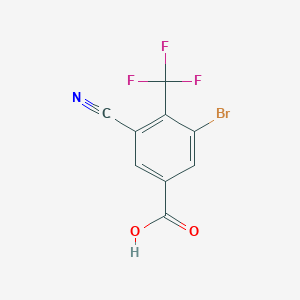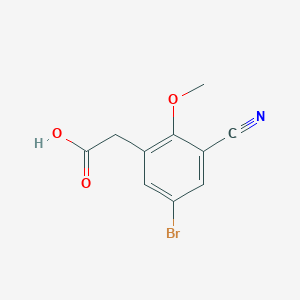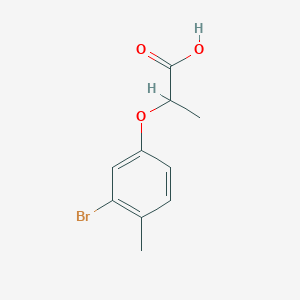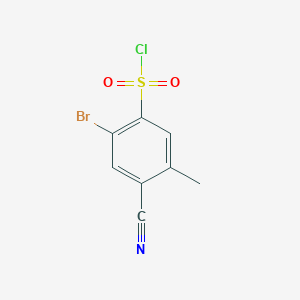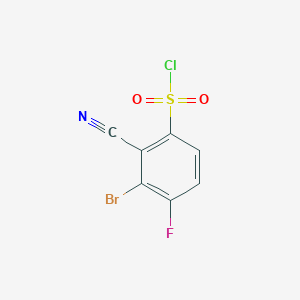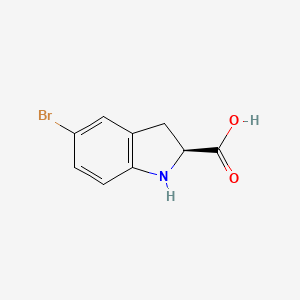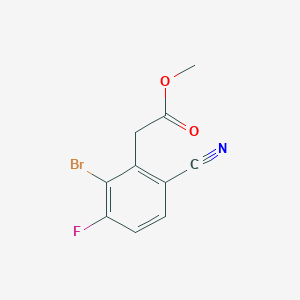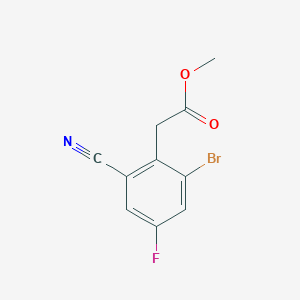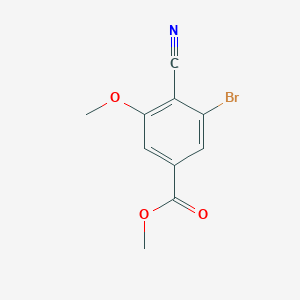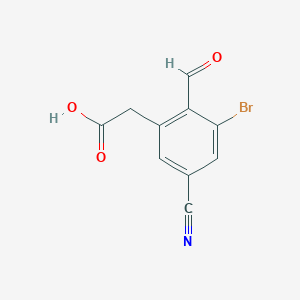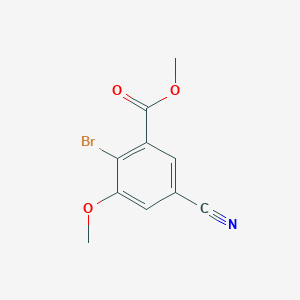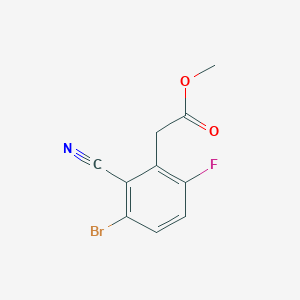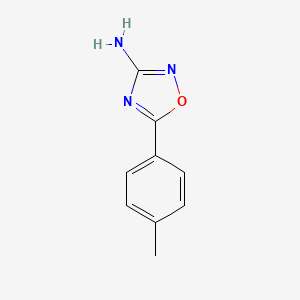
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s classification and its role in biological or chemical processes would also be discussed.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis. The yield and purity of the compound obtained would also be discussed.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, hybridization states, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these details.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes. The reaction conditions, products, and mechanisms would be detailed.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Anticancer Activities
Compounds derived from 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine have been synthesized and tested for their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated good to moderate activity on all cell lines, indicating their potential as templates for developing anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
New derivatives of 1,2,4-oxadiazole, including the 5-(4-Methylphenyl) variant, have been synthesized and screened for their antimicrobial properties. Some of these compounds showed good or moderate activities against various microorganisms, highlighting their importance in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Photochemical Applications
Research into the photochemistry of 1,2,4-oxadiazoles, including those substituted with a 4-methylphenyl group, has shown that these compounds can undergo photolytic reactions in the presence of nitrogen nucleophiles, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles. This opens avenues for novel photoinduced molecular rearrangements and the synthesis of complex heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).
Green Chemistry Synthesis
The use of ultrasound and molecular sieves has been explored for the synthesis of oxadiazole derivatives, including those with a 4-methylphenyl moiety. This method represents a green chemistry approach, reducing the environmental impact of chemical syntheses. The compounds synthesized using this technique exhibited promising antifungal activity against various pathogens, suggesting their application in developing new antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Safety And Hazards
This would involve discussing the compound’s toxicity, flammability, and environmental impact. Safety precautions for handling and disposing of the compound would also be detailed.
Future Directions
This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
I hope this general outline helps! If you have a specific question about any of these topics, feel free to ask!
properties
IUPAC Name |
5-(4-methylphenyl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSQAOPDOZWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



